5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one
Brand Name: Vulcanchem
CAS No.: 113880-81-2
VCID: VC2934292
InChI: InChI=1S/C9H11NO/c11-9-4-2-1-3-7-5-10-6-8(7)9/h5-6,10H,1-4H2
SMILES: C1CCC(=O)C2=CNC=C2C1
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one

CAS No.: 113880-81-2

Cat. No.: VC2934292

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one - 113880-81-2

Specification

CAS No. 113880-81-2
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrol-4-one
Standard InChI InChI=1S/C9H11NO/c11-9-4-2-1-3-7-5-10-6-8(7)9/h5-6,10H,1-4H2
Standard InChI Key SYCVQHYPPFTNAW-UHFFFAOYSA-N
SMILES C1CCC(=O)C2=CNC=C2C1
Canonical SMILES C1CCC(=O)C2=CNC=C2C1

Introduction

Structural Characteristics and Basic Properties

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one (CAS: 113880-81-2) consists of a pyrrole ring fused with a seven-membered carbocycle containing a ketone functionality. The molecular formula is C9H11NO with a molecular weight of 149.19 g/mol . The compound features a bicyclic system where the pyrrole ring is fused at positions c with the cycloheptanone moiety, creating a distinctive structural arrangement that serves as a platform for further chemical modifications.

The structure contains three key components: a pyrrole nitrogen that can be functionalized, a ketone group that provides a reactive site for numerous transformations, and a partially saturated cycloheptane ring that offers conformational flexibility. This unique combination of features makes the compound particularly valuable for medicinal chemistry applications.

Nomenclature and Identification

The compound is known by several synonyms in chemical databases and literature:

  • 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one

  • 5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrol-4-one

  • 2H,4H,5H,6H,7H,8H-cyclohepta[c]pyrrol-4-one

The InChI representation is InChI=1S/C9H11NO/c11-9-4-2-1-3-7-5-10-6-8(7)9/h5-6,10H,1-4H2, which provides a standardized method for representing the chemical structure in computer systems.

Physical and Chemical Properties

Spectroscopic Data

The structure of 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one can be confirmed through various spectroscopic techniques. While specific data for the unsubstituted compound is limited in the provided literature, related derivatives provide valuable insights into its spectroscopic characteristics.

For example, NMR data for similar structures such as 1-(methylsulfonyl)-4,6,7,8-tetrahydrocyclohepta[b]pyrrol-5(1H)-one (a positional isomer) shows distinctive signals:

¹H NMR (CDCl₃, 300 MHz): δ 7.271-6.032 (aromatic and olefinic protons), 3.639 (s, 3H, CH₃), 3.135-3.076 (m, 2H, CH₂), 2.651-2.611 (m, 2H, CH₂), 2.252-2.170 (m, 2H, CH₂) .

¹³C NMR (CDCl₃, 75 MHz): δ 208.165 (C=O), 128.568, 121.336, 116.952, 113.825 (aromatic and olefinic carbons), 42.717, 42.654, 41.587, 27.564, 20.732 (aliphatic carbons) .

IR spectroscopy typically reveals characteristic absorption bands around 1630-1670 cm⁻¹ for the carbonyl group attached to the pyrrole ring.

Properties and Stability

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one is typically isolated as a solid or oil depending on purity and specific substitution pattern. Commercial samples have a reported shelf life of approximately 1095 days under proper storage conditions . The compound possesses moderate stability but may be sensitive to oxidation and light exposure, particularly in solution.

PropertyValue
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Physical StateSolid/Oil
Shelf Life1095 days
CAS Number113880-81-2
SolubilitySoluble in common organic solvents (dichloromethane, chloroform, DMF)

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one and its derivatives employs several strategies, with the most common approaches involving either:

  • Cyclization reactions starting from appropriate pyrrole precursors

  • Ring-expansion methodologies from smaller cyclic systems

  • Multi-step sequences involving Friedel-Crafts acylation

These approaches allow for the preparation of both the parent compound and various functionalized derivatives.

Specific Synthetic Routes

One notable synthetic approach involves a multi-step sequence starting from 3-(4-methoxyphenyl)acrylaldehyde. This aldehyde (compound 9) reacts with ethyl 2-azidoacetate to form ethyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate (compound 10) in 74% yield. Subsequent Friedel-Crafts acylation using glutaric anhydride and AlCl₃ produces compound 11 (60% yield). The carbonyl group at the 2-position of the pyrrole ring is then reduced, followed by cyclization via dehydration with trifluoroacetic anhydride to yield ethyl 3-(4-methoxyphenyl)-8-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate (compound 8c) .

Another synthetic pathway involves the preparation of N-substituted tetrahydrocyclohepta[b]pyrrol-8(1H)-ones, which are positional isomers but provide valuable insights into the synthesis of the target compound. This procedure typically involves:

  • Base-mediated N-alkylation of the pyrrole nitrogen

  • Introduction of the seven-membered ring through ring-expansion or direct cyclization

For example, a general procedure for the preparation of 1-substituted-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-8(1H)-one derivatives (compounds 14-16) involves treating the appropriate precursor with sodium hydride in DMF, followed by addition of the desired alkyl or aryl halide .

ReagentConditionsYieldProduct
NaH, DMF0°C → RT, 1.5h80-96%N-alkylated intermediates
Suitable alkyl/aryl halideRT, variable time59-90%Cyclized products
DMFDMA or TBDMAMMW, 100°CVariableFunctionalized derivatives

Applications in Medicinal Chemistry

As Building Blocks for Bioactive Compounds

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one serves as a valuable intermediate in the synthesis of various biologically active compounds. Its importance is particularly evident in the development of fused heterocyclic systems with potential therapeutic applications.

One significant application involves its use as a precursor for the synthesis of pyrrolo[3',4':3,4]cyclohepta[1,2-d] oxazoles, which have been identified as compounds with anticancer properties. These derivatives act as tubulin polymerization inhibitors, potentially offering new avenues for cancer treatment .

The compound has also been utilized in the preparation of pyrrolo[3',2':6,7]cyclohepta[1,2-d] thiazole-2-amines, which have shown promise as allosteric modulators of metabotropic glutamate receptors (mGluR4 PAM) . This class of compounds has potential applications in the treatment of neurological disorders.

Structure-Activity Relationships

Research has demonstrated that the cyclohepta ring in fused pyrrolothiazole systems provides crucial flexibility that enhances binding to protein targets. For instance, in studies involving cystic fibrosis transmembrane conductance regulator (CFTR) correctors, compounds containing the cycloheptane ring showed 1.5-fold improved correction compared to analogues with more rigid structures .

The flexibility of the seven-membered ring appears to be a critical factor in determining biological activity across various targets. This structural feature allows for optimal positioning of pharmacophoric groups during protein binding, potentially enhancing efficacy.

Structural FeatureEffect on Biological Activity
Cyclohepta ringProvides conformational flexibility, improving protein binding
Pyrrole NHSite for introducing diverse substituents for SAR studies
Carbonyl groupOffers hydrogen bonding capabilities and reactivity for further modifications

Recent Research Developments

As Anticancer Agents

Recent investigations have focused on developing derivatives of 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one with anticancer properties. Specifically, the pyrrolo[3',4':3,4]cyclohepta[1,2-d] oxazole ring system has shown promise as tubulin polymerization inhibitors .

These compounds interact with tubulin through specific binding modes that are influenced by the conformational flexibility provided by the seven-membered ring. Molecular dynamics simulations have revealed that certain derivatives establish hydrogen bonds with key residues like C241 during protein binding, which appears crucial for stabilizing the active compounds. Additionally, hydrophobic interactions with residues such as L255, A316, I318, K352, and A354 contribute significantly to the binding affinity .

As Cystic Fibrosis Treatments

Another area of research involves the development of pyrrolothiazole derivatives containing the cycloheptane ring as correctors for the F508del mutation in cystic fibrosis. Studies have shown that compounds with this structural feature demonstrate improved efficacy compared to analogues with more rigid systems. The cycloheptane ring provides the necessary flexibility for optimal interaction with the binding site, resulting in enhanced correction of the mutant protein .

The best combination of potency and efficacy was achieved when specific functional groups, such as 5-chloro-2-methoxyphenyl and pivalamide groups, were incorporated into the scaffold. The resulting compounds showed improved half-effective concentration (2.3 vs. 6 μM) and maximal effect (678 vs. 475 μM/s) compared to reference compounds .

Synthetic Innovations

Recent advances in synthetic methodologies have focused on improving the efficiency and versatility of preparing 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one and its derivatives. These include:

  • Microwave-assisted synthesis to reduce reaction times and improve yields

  • One-pot procedures that minimize isolation of intermediates

  • Green chemistry approaches using environmentally friendly reagents and conditions

For example, researchers have developed microwave-assisted procedures for the functionalization of derivatives using reagents like DMFDMA (dimethylformamide dimethyl acetal) or TBDMAM (tert-butyldimethylsilyl)aminomethylene) under controlled conditions (power 50 W; pressure (max) 100 psi; temperature (max) 100°C) .

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